Benzyl 1-phenylethylcarbamate Benzyl 1-phenylethylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1340525
InChI: InChI=1S/C16H17NO2/c1-13(15-10-6-3-7-11-15)17-16(18)19-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)
SMILES: CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H17NO2
Molecular Weight: 255.31g/mol

Benzyl 1-phenylethylcarbamate

CAS No.:

Cat. No.: VC1340525

Molecular Formula: C16H17NO2

Molecular Weight: 255.31g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1-phenylethylcarbamate -

Specification

Molecular Formula C16H17NO2
Molecular Weight 255.31g/mol
IUPAC Name benzyl N-(1-phenylethyl)carbamate
Standard InChI InChI=1S/C16H17NO2/c1-13(15-10-6-3-7-11-15)17-16(18)19-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)
Standard InChI Key XFSAQXHAIMAZTD-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Benzyl 1-phenylethylcarbamate is an organic compound consisting of a phenylethyl group connected to a carbamate moiety, which is further linked to a benzyl group. The general structure incorporates three key components: a benzyl group (C6H5CH2-), a carbamate linkage (-O-C(=O)-NH-), and a phenylethyl group (-CH(CH3)-C6H5).

Molecular Characteristics

The compound exists in two enantiomeric forms due to the stereogenic center at the carbon bearing the methyl and phenyl groups. The properties of the (S) and (R) enantiomers differ in terms of optical rotation and biological activities.

Table 1: Basic Molecular Information

PropertyValue
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
IUPAC NameBenzyl N-(1-phenylethyl)carbamate
InChIInChI=1S/C16H17NO2/c1-13(15-10-6-3-7-11-15)17-16(18)19-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)/t13-/m0/s1
InChIKeyXFSAQXHAIMAZTD-ZDUSSCGKSA-N (for S-enantiomer)

Physical Properties

The physical properties of benzyl 1-phenylethylcarbamate contribute to its behavior in various chemical and biological systems. These properties influence its solubility, reactivity, and applications in synthetic chemistry.

Table 2: Computed Physical Properties

PropertyValue
XLogP3-AA3.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Topological Polar Surface Area38.3 Ų
Heavy Atom Count19
Defined Atom Stereocenter Count1

These properties, particularly the logP value and polar surface area, influence the compound's membrane permeability and solubility characteristics, which are crucial for biological applications .

Synthesis Methods

General Synthetic Routes

Several synthetic pathways can be employed to synthesize benzyl 1-phenylethylcarbamate, with variations depending on the desired stereochemical outcome and available starting materials.

Carbamate Formation from Amines

The most common approach involves the reaction of 1-phenylethylamine with benzyl chloroformate under basic conditions:

  • Treatment of 1-phenylethylamine with benzyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide

  • The reaction proceeds at room temperature or under cooling (0-5°C)

  • Purification typically involves recrystallization or chromatography

This method allows for the preservation of stereochemistry when starting with enantiomerically pure 1-phenylethylamine .

Stereoselective Synthesis

For the preparation of enantiomerically pure benzyl 1-phenylethylcarbamate, several approaches have been documented in the literature.

Table 3: Stereoselective Synthesis Approaches

MethodStarting MaterialConditionsYield (%)Enantiomeric Excess
ResolutionRacemic benzyl 1-phenylethylcarbamateChiral HPLC separationVariable>95%
Asymmetric synthesisStyrene derivativesChiral catalyst, basic conditions70-85%80-95%
Enzymatic resolutionRacemic 1-phenylethylamineLipase-catalyzed acylation followed by carbamate formation40-45%>99%

The resolution of racemic mixtures using chiral chromatography has proven particularly effective for obtaining enantiomerically pure material, with the interaction between polymer chains with the same helicity being much stronger than that of the opposite helicity .

Chemical Reactivity

Functional Group Transformations

Benzyl 1-phenylethylcarbamate exhibits reactivity typical of carbamates, with the potential for various transformations at different functional sites within the molecule.

Deprotection Reactions

The benzyl carbamate (Cbz) group serves as a protecting group for amines and can be removed under various conditions:

  • Catalytic hydrogenation with palladium catalysts (Pd/C, H2)

  • Treatment with strong acids such as HBr in acetic acid

  • Reduction with sodium in liquid ammonia

These deprotection strategies yield the corresponding free amine while preserving stereochemistry at the chiral center .

Reaction as a Building Block

Benzyl 1-phenylethylcarbamate serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules such as peptides and heterocycles.

Table 4: Reactions as a Building Block

Reaction TypeReagentsProductsReference
N-AlkylationAlkyl halides, baseN-Alkylated carbamates
AmidationCarboxylic acids, coupling agentsAmide derivatives
Urea formationIsocyanatesUrea derivatives
Peptide couplingAmino acids, coupling reagentsPeptide derivatives

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about benzyl 1-phenylethylcarbamate, allowing for the confirmation of its structure and stereochemistry.

1H NMR Spectroscopy

The proton NMR spectrum of benzyl 1-phenylethylcarbamate typically shows:

  • Aromatic protons from both phenyl rings (δ 7.2-7.4 ppm)

  • Benzylic CH2 protons (δ 5.0-5.2 ppm)

  • NH proton as a broad signal (δ 4.8-5.1 ppm)

  • Methine CH proton (δ 4.3-4.5 ppm)

  • Methyl protons (δ 1.3-1.5 ppm)

The exact chemical shifts may vary depending on the solvent and concentration .

13C NMR Spectroscopy

The carbon-13 NMR spectrum features signals corresponding to:

  • Carbonyl carbon of the carbamate (δ 155-157 ppm)

  • Aromatic carbons (δ 126-140 ppm)

  • Benzylic carbon (δ 66-68 ppm)

  • Methine carbon (δ 50-52 ppm)

  • Methyl carbon (δ 19-22 ppm)

These spectroscopic data are essential for confirming the structure and purity of synthesized benzyl 1-phenylethylcarbamate .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of benzyl 1-phenylethylcarbamate. Common fragments include:

  • Molecular ion [M]+ at m/z 255

  • Loss of the benzyloxy group [M-C7H7O]+ at m/z 148

  • Benzyl fragment [C7H7]+ at m/z 91

  • Phenylethyl fragment [C8H9]+ at m/z 105

These fragmentation patterns can be useful for structural confirmation and purity assessment .

Applications in Organic Synthesis

As a Chiral Auxiliary

Benzyl 1-phenylethylcarbamate, particularly in its enantiomerically pure form, has found applications as a chiral auxiliary in asymmetric synthesis.

Stereoselective Reactions

The compound can direct the stereochemical outcome of various reactions:

  • Alkylation reactions

  • Aldol condensations

  • Diels-Alder reactions

  • Michael additions

The stereoinduction arises from the chiral environment created by the phenylethyl group, which influences the approach of reagents to reactive sites .

In Peptide Synthesis

Benzyl 1-phenylethylcarbamate derivatives have been utilized in peptide synthesis, where the carbamate functionality serves as a protecting group for amino groups.

Table 5: Applications in Peptide Synthesis

ApplicationMethodAdvantagesReference
N-terminal protectionCbz protectionStability to basic conditions
Solid-phase peptide synthesisAttachment via carbamateControlled release from solid support
Peptide couplingActivation with coupling reagentsHigh coupling efficiency

In Medicinal Chemistry

The compound and its derivatives have been explored in medicinal chemistry as potential scaffolds for drug development.

Enzyme Inhibition

Carbamates, including benzyl 1-phenylethylcarbamate derivatives, have been investigated as enzyme inhibitors, particularly for serine hydrolases. The electrophilic nature of the carbamate carbonyl makes it susceptible to nucleophilic attack by active site serine residues, leading to the formation of a stable acyl-enzyme intermediate.

Chromatographic Behavior

HPLC Separation

High-performance liquid chromatography (HPLC) has been employed for the analysis and purification of benzyl 1-phenylethylcarbamate, particularly for the resolution of enantiomers.

Chiral Separation

The enantiomers of benzyl 1-phenylethylcarbamate can be resolved using chiral stationary phases (CSPs). The following parameters are typically reported for successful chiral separations:

Table 6: Chiral HPLC Separation Parameters

ParameterDescriptionTypical Values
Retention factors (k)Measure of interaction strength between analyte and stationary phasek1 = 0.5-1.5, k2 = 1.0-2.5
Separation factor (α)Ratio of retention factors (k2/k1)1.2-2.5
Resolution (Rs)Measure of peak separation>1.5 for baseline separation
Mobile phaseComposition of the eluentHexane/isopropanol (80:20 to 95:5)

The separation factor (α) relates to the free energy difference between the interactions of each enantiomer with the CSP, with values around 2.3 corresponding to a ΔΔG of approximately -0.11 kcal/mol .

Structural Analogs and Derivatives

Structural Variations

Various structural analogs of benzyl 1-phenylethylcarbamate have been synthesized and studied, differing in the substitution pattern on the aromatic rings, the stereochemistry at the chiral center, or the nature of the alkyl group attached to the stereocenter.

Table 7: Structural Analogs of Benzyl 1-Phenylethylcarbamate

CompoundStructural VariationCAS NumberReference
(S)-Benzyl (1-cyano-2-phenylethyl)carbamateCyano substituent14060562
(S)-Benzyl (2-hydroxy-1-phenylethyl)carbamateHydroxyl substituent130406-31-4
Benzyl (1-cyano-2-phenylethyl)carbamateCyano group, no stereochemistry specified109522-26-1
(R)-Benzyl (2-amino-1-phenylethyl)carbamateAmino substituent130406-35-8

Structure-Activity Relationships

Structure-activity relationship studies involving benzyl 1-phenylethylcarbamate derivatives have revealed important insights into the influence of structural modifications on biological activity and chemical reactivity.

Effect of Substituents

Research Applications

Asymmetric Synthesis

Benzyl 1-phenylethylcarbamate has been employed in various asymmetric synthesis strategies. One notable application is the use of poly(triphenylmethyl methacrylate) (PTrMA) coated on silica gel as a chiral stationary phase for the separation of enantiomers. This approach has demonstrated the ability to resolve racemic mixtures with separation factors (α) up to 2.34, allowing for the isolation of enantiomerically pure compounds .

Reagent in Organic Transformations

The compound has served as a reagent in various organic transformations, including:

  • Formation of unsymmetrical ureas via reaction with amines

  • Synthesis of carbamates through reaction with alcohols

  • Preparation of amides via coupling reactions

These transformations typically proceed under mild conditions, making them compatible with sensitive functional groups .

Mechanistic Studies

Mechanistic investigations have explored the reactivity of benzyl 1-phenylethylcarbamate in various transformations, providing insights into reaction pathways and transition states. These studies have contributed to our understanding of carbamate chemistry and have guided the development of new synthetic methodologies .

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